molecular formula C9H11FO2S B13626637 3-(Propan-2-yl)benzene-1-sulfonyl fluoride CAS No. 61128-12-9

3-(Propan-2-yl)benzene-1-sulfonyl fluoride

Katalognummer: B13626637
CAS-Nummer: 61128-12-9
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: GFODGZUQXRATAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Propan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a propan-2-yl group. This compound is known for its reactivity and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(Propan-2-yl)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chloride with fluoride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of phase transfer catalysts can enhance the efficiency of the fluoride substitution reaction, making the process more economical and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it useful in medicinal chemistry for the development of enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Propan-2-yl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-(Propan-2-yl)benzene-1-sulfonyl fluoride: Similar structure but with the propan-2-yl group at the para position.

    3-(Propan-2-yl)benzenesulfonamide: Similar structure but with an amide group instead of fluoride.

Uniqueness

3-(Propan-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

CAS-Nummer

61128-12-9

Molekularformel

C9H11FO2S

Molekulargewicht

202.25 g/mol

IUPAC-Name

3-propan-2-ylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3

InChI-Schlüssel

GFODGZUQXRATAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.